molecular formula C20H20Cl2FN7S B10938008 5-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

5-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10938008
M. Wt: 480.4 g/mol
InChI Key: NLIJUHDWGGBMDX-UHFFFAOYSA-N
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Description

N-{5-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, a thiadiazole ring, and various substituents that contribute to its unique chemical properties

Preparation Methods

The synthesis of N-{5-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE involves multiple steps, including the formation of the pyrazole and thiadiazole rings, followed by their coupling. The synthetic routes typically involve:

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-{5-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{5-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{5-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

N-{5-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE can be compared with other similar compounds, such as:

The uniqueness of N-{5-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE lies in its specific combination of pyrazole and thiadiazole rings, along with its unique substituents, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H20Cl2FN7S

Molecular Weight

480.4 g/mol

IUPAC Name

5-[1-(4-chloro-3,5-dimethylpyrazol-1-yl)propan-2-yl]-N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C20H20Cl2FN7S/c1-11(9-30-13(3)18(22)12(2)27-30)19-25-26-20(31-19)24-17-7-8-29(28-17)10-14-15(21)5-4-6-16(14)23/h4-8,11H,9-10H2,1-3H3,(H,24,26,28)

InChI Key

NLIJUHDWGGBMDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(C)C2=NN=C(S2)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)F)C)Cl

Origin of Product

United States

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